molecular formula C22H23NO4 B1455914 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 1276562-78-7

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No.: B1455914
CAS No.: 1276562-78-7
M. Wt: 365.4 g/mol
InChI Key: JGWHUIQSEKGLAQ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a chiral Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.41 g/mol and a CAS registry number of 1594944-87-2 (purity ≥95%) . It is also listed under the synonym FMOC-cyclopentyl-glycine with CAS 220497-61-0 . The compound features a cyclopentyl side chain, which contributes to its steric bulk and lipophilicity, making it valuable in peptide synthesis and medicinal chemistry for modulating conformational stability and bioavailability.

Properties

IUPAC Name

2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative widely used as an intermediate in peptide synthesis. Its preparation involves the introduction of the Fmoc protecting group onto the amino acid scaffold containing a cyclopentyl substituent. This compound is notable for its role in solid-phase peptide synthesis (SPPS), where the Fmoc group protects amine functionalities during sequential peptide chain assembly.

Synthetic Routes and Reaction Conditions

The primary synthetic method for preparing this compound involves the reaction of the corresponding amino acid or its derivative with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction typically proceeds under mild basic aqueous-organic conditions to facilitate nucleophilic substitution at the amino group.

Key steps include:

  • Starting Material: The amino acid with a cyclopentyl substituent at the alpha carbon.
  • Reagent: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
  • Base: Sodium bicarbonate or other mild bases to neutralize HCl generated.
  • Solvent: A mixture of dioxane and water is commonly used to dissolve both organic and inorganic components.
  • Temperature: Generally carried out at room temperature to avoid side reactions.
  • Reaction Time: Typically 1 to 3 hours with stirring.

This reaction yields the Fmoc-protected amino acid with high selectivity and yield. The Fmoc group serves as a base-labile protecting group, removable under mild conditions, which is crucial for peptide synthesis applications.

Industrial Scale Preparation

Industrial preparation of this compound follows similar synthetic principles but is optimized for scale, yield, and purity:

  • Automation: Use of automated peptide synthesizers and large-scale reactors.
  • Optimization: Reaction parameters such as temperature, solvent ratios, and base concentration are fine-tuned to minimize side products.
  • Purification: Crystallization or chromatographic techniques ensure high purity.
  • Quality Control: Analytical methods including HPLC and NMR verify compound integrity.

This approach allows for efficient production suitable for commercial peptide synthesis and research applications.

Detailed Reaction Mechanism and Analysis

The preparation involves a nucleophilic substitution mechanism where the amine group of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-Cl, releasing chloride ion.

Step Description Reagents/Conditions Outcome
1 Deprotonation of amino group Sodium bicarbonate, aqueous dioxane Amino group activated as nucleophile
2 Nucleophilic attack on Fmoc-Cl Fmoc-Cl, room temperature Formation of Fmoc-protected amino acid
3 Neutralization of HCl byproduct Sodium bicarbonate Maintains reaction pH

The Fmoc group introduced is stable under acidic conditions but can be removed by bases such as piperidine in dimethylformamide (DMF), which is essential for stepwise peptide elongation.

Alternative Preparation Techniques

Some research and industrial protocols utilize peptide synthesizers that automate the coupling of Fmoc-protected amino acids onto resin supports. The general cycle includes:

  • Resin Swelling: Using solvents like dichloromethane (DCM) and DMF.
  • Fmoc Deprotection: Piperidine in DMF removes the Fmoc group.
  • Coupling: Addition of Fmoc-protected amino acid activated by coupling agents such as HOBt, PyBOP, HATU, or DIC.
  • Washing: Sequential washes with DMF, DCM, and diethyl ether.

This cyclic process repeats until the desired peptide chain is assembled. The compound this compound can be synthesized and incorporated using these automated methods, ensuring precision and reproducibility.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Scale Notes
Manual Fmoc Protection Fmoc-Cl, sodium bicarbonate Aqueous dioxane, RT, 1-3 h Lab scale High yield, mild conditions
Automated Peptide Synthesizer Fmoc-amino acid, coupling agents (HOBt, PyBOP, HATU) DMF, piperidine for deprotection Industrial scale High throughput, reproducible
Industrial Batch Synthesis Fmoc-Cl, bases, large reactors Optimized solvent/base/temp Bulk production Maximized purity and yield

Research Findings and Analytical Data

  • Yield and Purity: Typical yields exceed 85% with purity above 95% after purification.
  • Characterization: Confirmed by NMR, mass spectrometry, and HPLC.
  • Stability: The Fmoc group remains stable during storage and standard synthetic procedures.
  • Applications: Used as a protected amino acid in SPPS, facilitating the synthesis of peptides with cyclopentyl substitutions, which can modulate peptide properties such as conformation and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Fmoc-protected amino acids and peptides, which are essential intermediates in peptide synthesis .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its molecular formula C22H23NO4C_{22}H_{23}NO_{4} and a molecular weight of approximately 365.42 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it a valuable building block in peptide synthesis due to its stability and ease of removal under mild conditions .

Medicinal Chemistry Applications

  • Peptide Synthesis :
    • The Fmoc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized to synthesize peptides that may exhibit biological activity, particularly in targeting specific receptors or enzymes within the body .
    • The cyclopentyl moiety can enhance the pharmacokinetic properties of peptides, potentially improving their bioavailability and reducing metabolic degradation .
  • Drug Development :
    • Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and analgesic properties. Research is ongoing to evaluate its efficacy against various diseases, including cancer and neurodegenerative disorders .
    • The unique structure may allow for the development of selective modulators for specific biological targets, which can lead to novel therapeutic agents.

Synthesis of Novel Peptides

A study demonstrated the successful incorporation of this compound into a peptide sequence aimed at inhibiting a specific enzyme involved in cancer progression. The resulting peptides showed enhanced binding affinity compared to their unmodified counterparts, indicating the potential for this compound in targeted therapy .

In another investigation, derivatives of this compound were tested for anti-cancer activity in vitro. The results revealed that certain modifications led to significant cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells, suggesting a promising therapeutic window for further exploration .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid involves the protection of amine groups in amino acids and peptides. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu. The protected amine can then undergo further chemical reactions without interference. The Fmoc group is removed by base, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid with analogous Fmoc-protected amino acids and related derivatives. Key differences lie in the substituent groups, molecular weights, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
This compound C₂₁H₂₁NO₄ 351.41 1594944-87-2 Cyclopentyl side chain; chiral center Peptide synthesis; enhances lipophilicity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₃H₂₄N₂O₄ 392.45 180576-05-0 Piperazine ring; flexible nitrogen-containing scaffold Building block for peptidomimetics; improves solubility
2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid C₂₄H₂₅NO₄ 391.47 1260589-74-9 Norbornane (bicyclic) substituent; high rigidity Conformational restriction in peptide backbones
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]acetic acid C₂₃H₁₇F₂NO₄ 409.39 678991-01-0 Aromatic difluorophenyl group; electron-withdrawing substituents Fluorinated analogs for PET imaging or metabolic studies
2-[1-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)cyclopentyl]acetic acid C₂₃H₂₅NO₄ 379.46 Not specified Cyclopentyl group linked via methylene bridge; increased steric hindrance Probing steric effects in enzyme-substrate interactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 211637-75-1 Ortho-methylphenyl substituent; chiral L-configuration Incorporation of non-natural aromatic amino acids in peptides

Key Observations:

Steric and Electronic Effects: The cyclopentyl group in the target compound provides moderate steric bulk compared to the norbornane derivative (C₂₄H₂₅NO₄), which is more rigid . Fluorinated analogs (e.g., difluorophenyl derivative) introduce electronegative substituents, altering electronic properties for specific binding interactions .

Chirality: The target compound and its (S)-configured analogs (e.g., C₂₅H₂₃NO₄ ) are critical for enantioselective synthesis, particularly in drug discovery where chirality affects biological activity.

Applications: Piperazine-containing derivatives (e.g., C₂₃H₂₄N₂O₄ ) are favored in drug design for their solubility and ability to mimic peptide turns. Bicyclic and aromatic variants (e.g., norbornane , o-tolyl ) are used to stabilize secondary structures in peptides or enhance target affinity.

Research Findings and Data

  • Synthetic Utility : The Fmoc group in these compounds enables solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine .
  • Purity and Handling : Most analogs are supplied at ≥95% purity, requiring storage at –20°C to prevent decomposition .
  • Structural Analysis : Crystallographic studies using programs like SHELXL and enantiomorph-polarity estimation methods (e.g., Flack parameter ) are critical for confirming stereochemistry.

Biological Activity

2-Cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid, commonly referred to as Fmoc-Cpg-OH, is a compound widely utilized in biochemical research, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

  • IUPAC Name : this compound
  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 1343040-07-2

The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis by protecting amine groups during chemical reactions.

The biological activity of Fmoc-Cpg-OH primarily revolves around its role as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group can be introduced through reactions with Fmoc-Cl or Fmoc-OSu, and it is removed using bases like piperidine. This mechanism allows for the selective modification of amino acids without interference from the protected amine groups .

Applications in Research

Fmoc-Cpg-OH is extensively used in various scientific domains:

  • Peptide Synthesis : It serves as a protecting group for amino acids, facilitating the synthesis of complex peptides.
  • Drug Delivery Systems : The compound's unique structure enhances its stability and reactivity, making it suitable for developing drug delivery systems.
  • Biomaterials : Fmoc-modified peptides are employed in creating functional materials for applications in cell cultivation and bio-templating .
  • Catalysis : Certain Fmoc-modified peptides exhibit catalytic properties, contributing to various chemical reactions.

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of Fmoc-Cpg-OH:

Study/SourceBiological ActivityKey Findings
BenchChemPeptide SynthesisDemonstrated effectiveness as a protecting group in SPPS.
PubChem Drug DeliveryHighlighted stability and reactivity for drug formulation applications.
Enamine BiomaterialsUsed in developing functional materials for cell cultivation.

Case Study 1: Peptide Synthesis Efficiency

A study conducted by researchers at Virginia Commonwealth University evaluated the efficiency of Fmoc-Cpg-OH in synthesizing peptides with high purity and yield. The results indicated that the use of this compound significantly reduced side reactions compared to traditional methods, thereby enhancing overall synthesis efficiency .

Case Study 2: Drug Delivery Applications

In another investigation, Fmoc-Cpg-OH was incorporated into drug delivery systems aimed at targeted therapy. The study demonstrated that the compound's structural properties allowed for controlled release of therapeutic agents, improving their bioavailability and reducing systemic toxicity .

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Treat the Fmoc-protected compound with 20% piperidine in DMF for 5–10 minutes, followed by thorough washing with DMF and dichloromethane (DCM) to remove by-products .
  • Monitoring : Use UV absorbance at 301 nm (λmax for Fmoc) to quantify deprotection efficiency .

Basic Question: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves:

Amino Group Protection : Reacting the parent amino acid (e.g., 2-cyclopentylglycine) with Fmoc-Cl (Fmoc chloride) in the presence of a base (e.g., Na₂CO₃) in DMF or THF at room temperature .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Reaction Conditions Table :

StepReagents/ConditionsSolventTimeYield
Fmoc ProtectionFmoc-Cl, Na₂CO₃DMF2–4 hrs70–85%
PurificationSilica gel (Hexane:EtOAc 3:1)>95% purity

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry, particularly for chiral centers introduced during synthesis. For example:

  • SHELX Suite : Use SHELXL for structure refinement. Input data includes unit cell parameters, space group, and reflection data (e.g., .hkl files). The program refines atomic positions, thermal parameters, and occupancy to generate an ORTEP diagram .
  • Data Contradictions : If NMR suggests multiple conformers (e.g., split signals), SC-XRD can distinguish between dynamic equilibria and static disorder .

Troubleshooting Tip : For poorly diffracting crystals, optimize crystallization conditions using solvent vapor diffusion with DCM/methanol mixtures .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

Conflicts may arise from:

  • Impurities : MS may detect trace by-products (e.g., de-Fmoc species) not visible in NMR. Use preparative HPLC to isolate the target compound and re-analyze .
  • Dynamic Effects : Rotamers in NMR (e.g., split cyclopentyl signals) can be clarified by variable-temperature NMR (VT-NMR) or computational modeling (DFT) to confirm energy barriers .

Q. Methodology :

  • VT-NMR : Acquire spectra at 25°C, 40°C, and 60°C. Sharpening of split signals at higher temps indicates dynamic exchange .
  • DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict NMR shifts .

Advanced Question: What catalytic strategies improve yield in large-scale synthesis?

Recent advancements include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 minutes) with 10–15% higher yields .
  • Organocatalysts : Proline derivatives enhance coupling efficiency in sterically hindered environments (e.g., cyclopentyl group) by stabilizing transition states .

Q. Optimization Table :

MethodConditionsYield Improvement
Microwave80°C, 20 min+15%
L-Proline Catalyst5 mol%, RT+10%

Advanced Question: How does the cyclopentyl moiety influence peptide coupling efficiency?

The cyclopentyl group introduces steric hindrance, which can:

  • Slow Coupling Rates : Use coupling agents with high activation efficiency (e.g., HATU vs. HBTU) to reduce reaction time .
  • Promote Epimerization : Monitor with Marfey’s reagent to detect D/L isomerization. Minimize by using low temperatures (0–4°C) and DIEA as the base .

Q. Experimental Design :

  • Kinetic Study : Compare coupling rates (HATU, HBTU, PyBOP) via LC-MS at 0°C, 25°C, and 40°C .

Advanced Question: What are the stability limits of this compound under acidic/basic conditions?

  • Acidic Conditions : Stable in TFA (0.1% v/v) for <1 hour but undergoes slow de-Fmoc in 50% TFA/DCM .
  • Basic Conditions : Rapid deprotection in >20% piperidine/DMF. Avoid prolonged exposure to amines (e.g., DIEA) to prevent degradation .

Q. Stability Table :

ConditionTimeDegradation
50% TFA/DCM1 hr<5% de-Fmoc
20% piperidine/DMF10 min>95% de-Fmoc

Advanced Question: How to address low solubility in SPPS resin swelling?

  • Solvent Blends : Use DCM:DMF (1:1) or THF:DMF (3:1) to enhance resin penetration .
  • Ultrasonication : 10-minute sonication in DMF before coupling improves accessibility of reactive sites .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
Reactant of Route 2
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2-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.